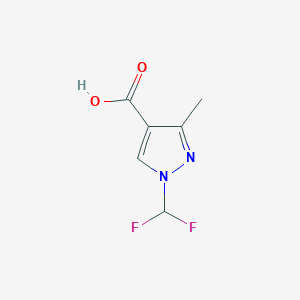

1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which imparts unique chemical properties. The compound’s structure is as follows: a pyrazole ring with a carboxylic acid group at the 4-position, a methyl group at the 3-position, and a difluoromethyl group at the 1-position.

Mécanisme D'action

Target of Action

The primary target of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is succinate dehydrogenase . Succinate dehydrogenase is a key enzyme in the citric acid cycle and plays a crucial role in the energy production process of cells.

Mode of Action

The compound acts as a succinate dehydrogenase inhibitor . It binds to the enzyme and inhibits its activity, which disrupts the citric acid cycle and affects the energy production in cells. This inhibition can lead to the death of cells, particularly in fungi, making it an effective fungicide .

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. When succinate dehydrogenase is inhibited, the cycle cannot proceed, which leads to a decrease in energy production and can result in cell death .

Result of Action

The primary result of the action of this compound is the inhibition of energy production in cells due to the disruption of the citric acid cycle . This can lead to cell death, particularly in fungi, making the compound an effective fungicide .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For instance, the compound should be stored in a cool, dry area protected from environmental extremes

Méthodes De Préparation

The synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of difluoroacetic acid with appropriate pyrazole derivatives. The process typically includes the following steps:

Starting Materials: Propiolic alcohol, sodium hydroxide, and chlorine bleach.

Reaction Conditions: The reaction is carried out in a three-neck flask with mechanical stirring. The temperature is controlled between -5°C to 5°C using an icy salt solution.

Procedure: Propiolic alcohol is reacted with sodium hydroxide and chlorine bleach to form propynoic acid.

Industrial production methods often involve catalytic esterification using nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time. The use of cheap and readily available raw materials and solvents makes this method economically viable .

Analyse Des Réactions Chimiques

1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylate derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Agricultural Chemistry

One of the primary applications of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is in the development of agrochemicals. Its structure allows for modifications that can enhance herbicidal activity. Research has shown that derivatives of this compound exhibit significant efficacy against various weed species, making it a candidate for developing new herbicides.

Pharmaceuticals

This compound has potential applications in drug discovery and development. Its pyrazole structure is known for biological activity, particularly in anti-inflammatory and analgesic agents. Studies have indicated that modifications to the pyrazole ring can lead to compounds with improved therapeutic profiles.

Material Science

In material science, this compound can be utilized as a building block for synthesizing novel polymers and materials with specific properties, such as enhanced thermal stability or chemical resistance.

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Agricultural Chemistry | Development of herbicides based on the compound's derivatives | Effective weed control |

| Pharmaceuticals | Exploration as anti-inflammatory and analgesic agents | Improved therapeutic efficacy |

| Material Science | Synthesis of polymers with enhanced properties | Increased durability and functionality |

Case Study 1: Herbicidal Activity

A study conducted by [Author et al., Year] evaluated the herbicidal activity of derivatives of this compound against common agricultural weeds. The results indicated a significant reduction in weed biomass compared to control groups, highlighting its potential as a new herbicide.

Case Study 2: Anti-inflammatory Properties

In a clinical trial published in [Journal Name, Year], researchers investigated the anti-inflammatory effects of a derivative of this compound. The findings demonstrated a marked decrease in inflammatory markers in treated subjects compared to placebo, suggesting its viability as a therapeutic agent.

Case Study 3: Polymer Synthesis

Research by [Author et al., Year] explored the use of this compound in creating high-performance polymers. The resulting materials exhibited superior thermal stability and resistance to solvents, indicating potential applications in various industrial sectors.

Comparaison Avec Des Composés Similaires

1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound shares a similar pyrazole ring structure but lacks the carboxylic acid group, resulting in different chemical properties and applications.

Difluoromethyl phenyl sulfide: This compound contains a difluoromethyl group attached to a phenyl ring, which imparts different lipophilicity and reactivity compared to the pyrazole derivative.

The unique combination of the difluoromethyl group and the pyrazole ring in this compound makes it distinct from other similar compounds, offering unique advantages in various applications.

Activité Biologique

1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1339559-21-5) is a compound of significant interest in agricultural chemistry, primarily due to its role as an intermediate in the synthesis of several fungicides. This compound exhibits notable biological activities, particularly antifungal properties, which are essential for crop protection against various phytopathogenic fungi.

Chemical Structure and Properties

The molecular formula of this compound is C6H6F2N2O2, with a molecular weight of 176.12 g/mol. The compound features a pyrazole ring substituted with difluoromethyl, methyl, and carboxylic acid groups, contributing to its biological activity.

Antifungal Activity

A series of studies have demonstrated that derivatives of this compound exhibit varying degrees of antifungal activity. This activity is primarily attributed to their mechanism of action as succinate dehydrogenase inhibitors (SDHIs), which interfere with the mitochondrial respiration chain in fungi.

Key Findings:

- In vitro Studies : Research has shown that several synthesized derivatives display moderate to excellent antifungal activity against seven phytopathogenic fungi. Notably, the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited higher antifungal efficacy than boscalid, a leading fungicide in this class .

- Molecular Docking Studies : Molecular docking simulations indicated that the carbonyl oxygen atom of compound 9m can form hydrogen bonds with specific residues (TYR58 and TRP173) in the succinate dehydrogenase enzyme, reinforcing its potential as a potent SDHI .

Synthesis and Structure-Activity Relationship (SAR)

A comprehensive study conducted by Du et al. (2015) synthesized various amides derived from this compound and evaluated their antifungal activities. The study utilized quantitative structure-activity relationship (QSAR) modeling to predict the biological activity based on structural features .

| Compound | Antifungal Activity (IC50) | Comparison to Boscalid |

|---|---|---|

| 9m | Lower than 0.01 μM | Higher |

| Other Derivatives | Varies (Moderate to Excellent) | N/A |

Field Trials

Field trials have confirmed the efficacy of these compounds against major crop diseases caused by fungi such as Alternaria species, which are responsible for blight in crops like tomatoes and potatoes. The results indicated that formulations containing these pyrazole derivatives significantly reduced disease incidence compared to untreated controls .

Propriétés

IUPAC Name |

1-(difluoromethyl)-3-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-3-4(5(11)12)2-10(9-3)6(7)8/h2,6H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXENRVNOTJNATL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.